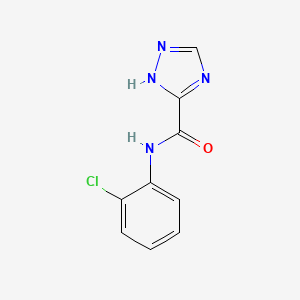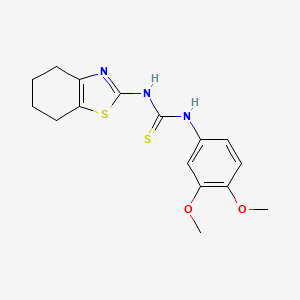
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide, also known as BDP-9066, is a small molecule drug that has received significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent activity against various cancer cell lines and has shown promise in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage. 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its potent anti-cancer activity. Furthermore, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits a relatively low toxicity profile, which makes it an attractive candidate for further development as an anti-cancer agent. However, one of the limitations of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. One area of research is to further elucidate the mechanism of action of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. Another area of research is to optimize the synthesis method of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide to improve its yield and solubility. Furthermore, future studies should focus on the in vivo efficacy and toxicity of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide in animal models. Finally, future studies should explore the potential of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide in combination with other anti-cancer agents to improve its efficacy.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-chlorobenzamide to obtain 2-bromo-benzamide. The next step involves the reaction of 2-bromo-benzamide with 4,6-dimethyl-2-pyridinylamine to obtain the final product, 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide has been extensively studied for its potential anti-cancer activity. In vitro studies have shown that 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, in vivo studies have shown that 2-bromo-N-(4,6-dimethyl-2-pyridinyl)benzamide exhibits significant anti-tumor activity in mouse xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
2-bromo-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNLOEKMMGMCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)



![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

